molecular formula C24H39FeOP2+ B13390231 Tert-butyl-[2-(1-ditert-butylphosphanylethyl)cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+)

Tert-butyl-[2-(1-ditert-butylphosphanylethyl)cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+)

Cat. No.: B13390231
M. Wt: 461.4 g/mol
InChI Key: RMJTVESITBPOLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene is a chiral organophosphorus compound that has garnered significant interest in the field of organometallic chemistry. This compound is notable for its unique structure, which includes a ferrocene backbone and two distinct phosphine ligands. The presence of both di-tert-butylphosphino and phenylphosphinoyl groups imparts unique steric and electronic properties to the molecule, making it a valuable ligand in various catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene typically involves several key steps:

    Formation of the Ferrocene Backbone: The initial step involves the preparation of the ferrocene backbone, which can be achieved through the reaction of ferrous chloride with cyclopentadienyl sodium.

    Introduction of Phosphine Ligands: The di-tert-butylphosphino and phenylphosphinoyl groups are introduced through a series of substitution reactions. These reactions often require the use of strong bases and specific reaction conditions to ensure the selective formation of the desired product.

    Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the (SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene in its enantiomerically pure form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ferrocene core, leading to the formation of ferrocenium ions.

    Reduction: Reduction reactions can also occur, especially at the phosphine ligands, resulting in the formation of phosphine oxides.

    Substitution: The compound is prone to substitution reactions, where the phosphine ligands can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of ferrocenium ions and phosphine oxides.

    Reduction: Formation of reduced ferrocene derivatives and phosphine oxides.

    Substitution: Formation of new ferrocene derivatives with different phosphine ligands.

Scientific Research Applications

(SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions and asymmetric hydrogenation.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: The compound is used in the synthesis of fine chemicals and pharmaceuticals, owing to its ability to facilitate complex chemical transformations.

Mechanism of Action

The mechanism of action of (SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene involves its interaction with various molecular targets and pathways:

    Catalytic Activity: The compound acts as a ligand, coordinating with metal centers to form active catalytic species. These species facilitate various chemical reactions by lowering the activation energy and increasing the reaction rate.

    Molecular Targets: The ferrocene core and phosphine ligands interact with substrates and reagents, enabling selective transformations.

    Pathways Involved: The compound participates in pathways involving electron transfer, bond formation, and bond cleavage, contributing to its versatility in catalysis.

Comparison with Similar Compounds

(SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene can be compared with other similar compounds, such as:

    1,1’-Bis(diphenylphosphino)ferrocene (dppf): Unlike (SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene, dppf has two diphenylphosphino groups, which impart different steric and electronic properties.

    1,2-Bis(diphenylphosphino)ethane (dppe): This compound lacks the ferrocene backbone, resulting in different reactivity and applications.

    1,2-Bis(dicyclohexylphosphino)ethane (dcpe): The presence of bulky dicyclohexylphosphino groups in dcpe leads to distinct steric effects compared to (SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene.

Properties

Molecular Formula

C24H39FeOP2+

Molecular Weight

461.4 g/mol

IUPAC Name

tert-butyl-[2-(1-ditert-butylphosphanylethyl)cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+)

InChI

InChI=1S/C19H34OP2.C5H5.Fe/c1-14(21(17(2,3)4)18(5,6)7)15-12-11-13-16(15)22(20)19(8,9)10;1-2-4-5-3-1;/h11-14H,1-10H3;1-5H;/q;-1;+2

InChI Key

RMJTVESITBPOLN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC1=[P+](C(C)(C)C)[O-])P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.